5,6,7,8-Tetrahydroquinoxalin-5-amine
Overview
Description
5,6,7,8-Tetrahydroquinoxalin-5-amine is a chemical compound with the molecular formula C8H11N3 . It has a molecular weight of 149.2 g/mol .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroquinoxalin-5-amine involves the use of 5-azido-5,6,7,8-tetrahydroquinoxaline and 10% palladium on carbon (10 wt % of Pd/C) in methanol . The reaction is hydrogenated at 30 psi for 40 minutes .Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydroquinoxalin-5-amine is 1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2 .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroquinoxalin-5-amine has a molecular weight of 149.2 g/mol . Its IUPAC name is 5,6,7,8-tetrahydro-5-quinoxalinamine .Scientific Research Applications
Redox-Annulations and C-H Functionalization
Redox-annulation processes involving cyclic amines like 1,2,3,4-tetrahydroisoquinoline with electron-deficient compounds have been developed to achieve dual C-H functionalization. This methodology, utilizing acetic acid as the solvent and promoter, facilitates the construction of complex molecules through efficient transformations. These reactions provide access to structures related to natural products, indicating the potential of 5,6,7,8-Tetrahydroquinoxalin-5-amine in synthetic applications (Paul, Adili, & Seidel, 2019); (Zhu, Chandak, & Seidel, 2018).
Antimicrobial and Anticancer Activity
Compounds derived from 5,6,7,8-Tetrahydroquinoxalin-5-amine have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have highlighted the potential of these derivatives as promising candidates for further development in pharmaceutical applications. The exploration of substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides has led to the discovery of compounds with significant antibacterial and antifungal activities, as well as notable anticancer effects (Ahmed et al., 2018).
Antioxidant Properties
The antioxidant activities of fused heterocyclic compounds, including 1,2,3,4-tetrahydroquinolines and related compounds, have been evaluated, demonstrating the significant potential of these structures in the development of new antioxidants. These studies suggest the relevance of 5,6,7,8-Tetrahydroquinoxalin-5-amine derivatives in materials science and pharmacology, offering insights into the design of molecules with enhanced oxidative stability (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).
Novel Synthetic Methodologies
Research has also focused on developing new synthetic methodologies leveraging the chemical properties of amines, including 5,6,7,8-Tetrahydroquinoxalin-5-amine, for constructing complex heterocyclic structures. These methodologies are critical for the efficient synthesis of diverse compounds with potential applications in drug discovery and material science (Yehia, Polborn, & Müller, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydroquinoxalin-5-amine is the P2X1-purinoceptor . This receptor plays a crucial role in the contractions of smooth muscle cells in the vasa deferentia, which is essential for sperm transport .
Mode of Action
5,6,7,8-Tetrahydroquinoxalin-5-amine interacts with its target, the P2X1-purinoceptor, by antagonizing its activity . This interaction results in the attenuation of contractile responses to electrical field stimulation .
Biochemical Pathways
The antagonism of the P2X1-purinoceptor by 5,6,7,8-Tetrahydroquinoxalin-5-amine affects the pathway of neuronally released adenosine 5′-triphosphate (ATP) and noradrenaline . These neurotransmitters stimulate the P2X1-purinoceptors and α1A-adrenoceptors, respectively, leading to contractions of smooth muscle cells in the vasa deferentia .
Pharmacokinetics
Its hydrochloride form is known to be a powder and is stored at temperatures between 2-8°c , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 5,6,7,8-Tetrahydroquinoxalin-5-amine’s action include the inhibition of contractions mediated by exogenously administered αß-methylene ATP .
Action Environment
Environmental factors such as temperature can influence the action, efficacy, and stability of 5,6,7,8-Tetrahydroquinoxalin-5-amine. For instance, its hydrochloride form is stored at temperatures between 2-8°C , suggesting that temperature could affect its stability and efficacy.
properties
IUPAC Name |
5,6,7,8-tetrahydroquinoxalin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSBOMCIPXOKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477536 | |
Record name | 5,6,7,8-TETRAHYDROQUINOXALIN-5-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinoxalin-5-amine | |
CAS RN |
502612-46-6 | |
Record name | 5,6,7,8-TETRAHYDROQUINOXALIN-5-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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